

4,5-Difluoro-2-methoxyaniline chemical structure and CAS number

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Compound of Interest

Compound Name: 4,5-Difluoro-2-methoxyaniline

Cat. No.: B1319555

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In-Depth Technical Guide: 4,5-Difluoro-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4,5-Difluoro-2-methoxyaniline**, a key intermediate in the pharmaceutical and agrochemical industries. The document details its chemical structure, CAS number, and physicochemical properties. A detailed experimental protocol for its synthesis is provided, along with a visual representation of the synthesis workflow. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Chemical Structure and Identifier

- Chemical Name: **4,5-Difluoro-2-methoxyaniline**
- CAS Number: 1017779-71-3[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₇H₇F₂NO[\[2\]](#)[\[3\]](#)
- Molecular Structure:

- An aniline molecule with fluorine substituents at the 4 and 5 positions and a methoxy group at the 2 position.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **4,5-Difluoro-2-methoxyaniline**.

Property	Value	Reference
Molecular Weight	159.14 g/mol	[3]
Refractive Index	1.519	[3]
Storage Condition	Room temperature	[1]

Note: Further experimental data such as melting point, boiling point, and solubility are not readily available in public literature and would require experimental determination.

Synthesis of 4,5-Difluoro-2-methoxyaniline

A plausible synthetic route for **4,5-Difluoro-2-methoxyaniline** involves a two-step process starting from 1,2-difluoro-4-nitrobenzene. The first step is a nucleophilic aromatic substitution to introduce the methoxy group, followed by a reduction of the nitro group to an amine.

Experimental Protocol

Step 1: Synthesis of 1,2-Difluoro-4-methoxy-5-nitrobenzene

- Materials: 1,2-difluoro-4-nitrobenzene, sodium methoxide, methanol.
- Procedure:
 - In a reaction vessel, dissolve 1,2-difluoro-4-nitrobenzene in methanol.
 - Cool the solution in an ice bath.
 - Slowly add a solution of sodium methoxide in methanol to the cooled mixture while stirring.

- Allow the reaction to proceed at low temperature, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield 1,2-difluoro-4-methoxy-5-nitrobenzene.

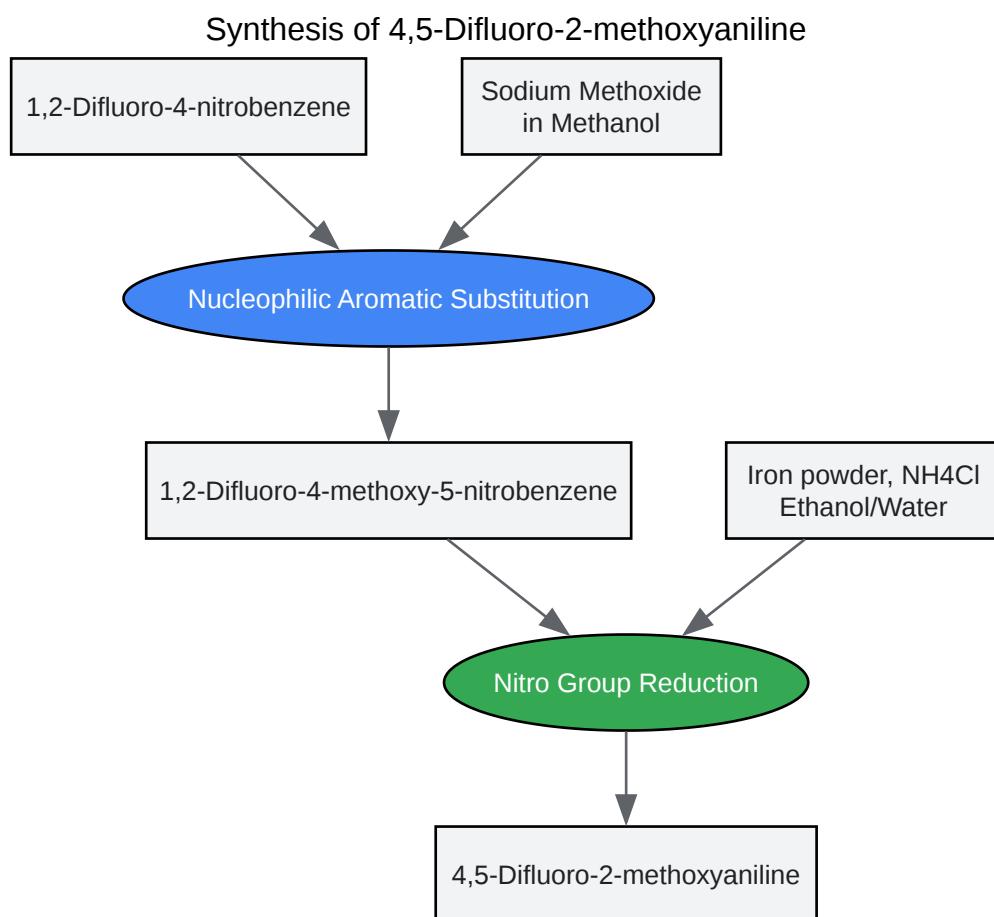
Step 2: Synthesis of **4,5-Difluoro-2-methoxyaniline**

- Materials: 1,2-difluoro-4-methoxy-5-nitrobenzene, iron powder, ammonium chloride, ethanol, water.
- Procedure:
 - In a round-bottom flask, create a suspension of iron powder in a mixture of ethanol and water.
 - Add a catalytic amount of ammonium chloride to the suspension.
 - Heat the mixture to reflux.
 - Dissolve 1,2-difluoro-4-methoxy-5-nitrobenzene in ethanol and add it dropwise to the refluxing mixture.
 - Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
 - Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron residues.
 - Concentrate the filtrate under reduced pressure to remove the ethanol.
 - Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography to obtain **4,5-Difluoro-2-methoxyaniline**.

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process described above.



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